3-formyl-N,N-diméthylbenzamide

Vue d'ensemble

Description

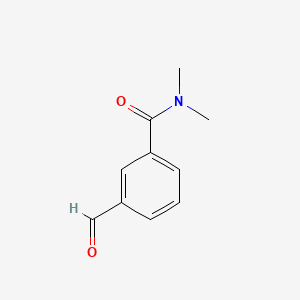

3-formyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzamide, where the benzene ring is substituted with a formyl group at the third position and a dimethylamino group at the amide nitrogen.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula :

- SMILES Notation : CN(C)C(=O)C1=CC=CC(=C1)C=O

- InChI Key : MYTDKUFZGNDHRL-UHFFFAOYSA-N

3-Formyl-N,N-dimethylbenzamide features both an aldehyde and an amide functional group, making it versatile for various chemical reactions.

Synthetic Routes

3-Formyl-N,N-dimethylbenzamide can be synthesized through several methods, often involving the reaction of N,N-dimethylbenzamide with suitable reagents to introduce the formyl group.

- Reactions with Aldehydes : The compound can be synthesized by reacting N,N-dimethylbenzamide with formic acid or other aldehydes under controlled conditions.

- Oxidative Methods : Oxidation of N,N-dimethylbenzamide using specific oxidizing agents can yield 3-formyl derivatives.

Building Block in Synthesis

3-Formyl-N,N-dimethylbenzamide serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles, which are important in pharmaceuticals. For example, it can be transformed into substituted benzamides and other derivatives through nucleophilic substitution reactions.

Medicinal Chemistry

Research indicates that compounds derived from 3-formyl-N,N-dimethylbenzamide exhibit biological activity, including antibacterial and antifungal properties.

- Case Study : A study demonstrated that derivatives of 3-formyl-N,N-dimethylbenzamide showed significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .

Antibacterial and Antifungal Properties

The compound's derivatives have been evaluated for their biological activities:

| Compound Derivative | Activity Type | MIC (µg/mL) |

|---|---|---|

| 3a | Antibacterial | 0.25 |

| 3a | Antifungal | 4 |

These findings suggest that modifications to the structure of 3-formyl-N,N-dimethylbenzamide can enhance its pharmacological properties.

Hydrotropic Properties

Research has indicated that N,N-dimethylbenzamide derivatives can act as hydrotropic agents, enhancing the solubility of poorly soluble drugs. This property is crucial in formulating effective drug delivery systems.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as n,n-dimethylformamide (dmf) and n,n-dimethylacetamide (dmac), interact with a variety of biological targets, contributing to the synthesis of various compounds .

Mode of Action

It is known that dmf and dmac, which are structurally similar to 3-formyl-n,n-dimethylbenzamide, can deliver their own h, c, n, and o atoms for the synthesis of a variety of compounds . They can act as nucleophilic or electrophilic reagents, with neutral, ionic, and radical species potentially being key intermediates .

Biochemical Pathways

Dmf and dmac, which are structurally similar, are known to participate in a rich array of reactions, potentially affecting multiple biochemical pathways .

Result of Action

It is known that similar compounds, such as dmf and dmac, contribute to the synthesis of a variety of compounds .

Action Environment

It is known that similar compounds, such as dmf and dmac, can be stored in an inert atmosphere at 2-8°c .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-formyl-N,N-dimethylbenzamide can be synthesized through several methods. One common approach involves the formylation of N,N-dimethylbenzamide using a Vilsmeier-Haack reagent, which is typically prepared from dimethylformamide and phosphorus oxychloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of 3-formyl-N,N-dimethylbenzamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process. The product is then purified through crystallization or distillation techniques to achieve the required purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

3-formyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 3-carboxy-N,N-dimethylbenzamide.

Reduction: 3-hydroxymethyl-N,N-dimethylbenzamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-dimethylbenzamide: Lacks the formyl group, making it less reactive in certain chemical transformations.

3-formylbenzamide: Lacks the dimethylamino group, which affects its solubility and reactivity.

N,N-dimethylformamide: A simpler amide with different reactivity and applications.

Uniqueness

3-formyl-N,N-dimethylbenzamide is unique due to the presence of both the formyl and dimethylamino groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Activité Biologique

3-Formyl-N,N-dimethylbenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 3-formyl-N,N-dimethylbenzamide is characterized by the presence of a formyl group (–CHO) and two dimethylamino groups (–N(CH₃)₂) attached to a benzamide framework. This unique combination contributes to its diverse biological activities.

Antimicrobial Properties

3-Formyl-N,N-dimethylbenzamide has been investigated for its antimicrobial properties . Studies indicate that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .

Anticancer Properties

Research has shown that 3-formyl-N,N-dimethylbenzamide displays anticancer activity . It has been reported to inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The compound appears to induce apoptosis (programmed cell death) in cancer cells, possibly through the modulation of signaling pathways related to cell survival and death .

The exact mechanism by which 3-formyl-N,N-dimethylbenzamide exerts its biological effects is still under investigation. However, it is believed that the formyl group can participate in various biochemical reactions, potentially leading to enzyme inhibition or receptor modulation. For instance, it may interact with specific targets involved in tumor growth and immune response regulation .

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of 3-formyl-N,N-dimethylbenzamide against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study concluded that this compound could serve as a promising candidate for further development in treating bacterial infections.

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of 3-formyl-N,N-dimethylbenzamide on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis. This study highlights the potential for developing novel anticancer therapies based on this compound .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-formyl-N,N-dimethylbenzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Simple amide without formyl group | Solvent; limited biological activity |

| N,N-Dimethylacetamide (DMAc) | Acetamide derivative | Moderate solvent; some biological activity |

| 3-Formyl-N,N-Dimethylbenzamide | Contains both formyl and dimethylamino groups | Antimicrobial and anticancer properties |

This table illustrates how 3-formyl-N,N-dimethylbenzamide stands out due to its specific substitution pattern, which enhances its biological activities compared to other similar compounds .

Propriétés

IUPAC Name |

3-formyl-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11(2)10(13)9-5-3-4-8(6-9)7-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTDKUFZGNDHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155339 | |

| Record name | Benzamide, 3-formyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126926-36-1 | |

| Record name | Benzamide, 3-formyl-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-formyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.